4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine
CAS No.: 79382-77-7
Cat. No.: VC4261941
Molecular Formula: C12H11ClN2
Molecular Weight: 218.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79382-77-7 |
|---|---|
| Molecular Formula | C12H11ClN2 |
| Molecular Weight | 218.68 |
| IUPAC Name | 4-chloro-6-methyl-2-(4-methylphenyl)pyrimidine |
| Standard InChI | InChI=1S/C12H11ClN2/c1-8-3-5-10(6-4-8)12-14-9(2)7-11(13)15-12/h3-7H,1-2H3 |
| Standard InChI Key | ZUVJAFILTNGLLW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C |
Introduction
Structural Characteristics and Nomenclature
4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine (IUPAC name: 4-chloro-6-methyl-2-(4-methylphenyl)pyrimidine) features a pyrimidine ring substituted at positions 2, 4, and 6. The 4-methylphenyl group at position 2 contributes to steric bulk, while the chloro and methyl groups at positions 4 and 6 enhance electrophilicity. Key spectral data confirm its structure:
The molecular formula is C₁₂H₁₂ClN₂, with a molecular weight of 222.69 g/mol.
Synthesis and Industrial Preparation
Nucleophilic Substitution Routes
A two-step synthesis dominates industrial production:
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Chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine:
Reacting 2-amino-4-hydroxy-6-methylpyrimidine with phosphorus oxychloride (POCl₃) at 100°C for 4 hours yields 2-amino-4-chloro-6-methylpyrimidine . Excess POCl₃ is distilled, and the product is neutralized with NaOH (yield: 61%, m.p. 185°C) . -
Suzuki–Miyaura Coupling:
Palladium-catalyzed coupling of 2-amino-4-chloro-6-methylpyrimidine with 4-methylphenylboronic acid introduces the aryl group. Optimized conditions use Pd(PPh₃)₄, K₂CO₃, and DMF at 80°C .
Alternative Pathways
The patent CN102161660A discloses a method using 2-methyl-4,6-dichloropyrimidine and ethyl 2-aminothiazole-5-carboxylate under basic conditions (NaH/THF). This nucleophilic substitution achieves a 68% yield of the intermediate ethyl 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylate, which is hydrolyzed to the carboxylic acid and coupled with 2-chloro-6-methylaniline .
Physicochemical Properties
Experimental data from synthesized batches reveal the following characteristics:
| Property | Value |
|---|---|
| Melting Point | 222°C (recrystallized from ethanol) |
| Solubility | Insoluble in water; soluble in DMF, THF |
| Stability | Stable under inert atmosphere; hydrolyzes in acidic conditions |
Thermogravimetric analysis (TGA) shows decomposition onset at 250°C, indicating suitability for high-temperature reactions .
Applications in Medicinal Chemistry
Anticancer Agent Intermediate
4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine is a key precursor in synthesizing Dasatinib, a tyrosine kinase inhibitor. The compound undergoes amidation with 2-chloro-6-methylaniline to form the final drug scaffold . Structural analogs demonstrate IC₅₀ values of <10 nM against Bcr-Abl kinases, highlighting its pharmacophoric importance .
Antimicrobial Activity
Derivatives bearing sulfonamide groups exhibit broad-spectrum activity:
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S. aureus: MIC = 16 µg/mL .
The 4-methylphenyl group enhances membrane penetration, while the chloro substituent stabilizes target enzyme interactions .
Mechanistic Insights
The compound inhibits bacterial dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), a substrate in folate synthesis . In cancer cells, it chelates ATP-binding pockets of kinases, disrupting phosphorylation cascades. Molecular docking studies reveal a binding affinity of -9.2 kcal/mol for Abl1 kinase, corroborating its inhibitory potency .
Industrial Scale-Up Challenges
Optimizing the Suzuki–Miyaura coupling remains a bottleneck due to palladium catalyst costs. Continuous flow reactors improve efficiency, reducing reaction times from 24 hours to 2 hours while maintaining 85% yield . Solvent recovery systems (e.g., DMF distillation) are critical for cost-effective production.
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